molecular formula C16H15FN2O2 B240515 N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide

N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide

Cat. No. B240515
M. Wt: 286.3 g/mol
InChI Key: SHYNARQEAGJWMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide, also known as ABT-888 or veliparib, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a critical role in DNA repair, and its inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy. ABT-888 has been extensively studied for its potential as a cancer treatment, and its mechanism of action and biochemical and physiological effects have been well-characterized.

Mechanism of Action

N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide works by inhibiting the activity of PARP, an enzyme that plays a critical role in DNA repair. When DNA is damaged, PARP is activated and recruits other proteins to the site of the damage to repair it. By inhibiting PARP, N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide prevents the repair of damaged DNA, leading to increased cancer cell death when combined with DNA-damaging agents.
Biochemical and Physiological Effects
N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the sensitivity of cancer cells to DNA-damaging agents, leading to increased cancer cell death. N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide has also been shown to inhibit the growth and proliferation of cancer cells, and to induce cell death through apoptosis.

Advantages and Limitations for Lab Experiments

N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide has a number of advantages for use in lab experiments. It is a potent inhibitor of PARP, and its mechanism of action has been well-characterized. N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide has been extensively studied for its potential as a cancer treatment, and its efficacy has been demonstrated in a variety of cancer types. However, there are also limitations to the use of N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide in lab experiments. Its synthesis is complex and requires specialized equipment and expertise. Additionally, its efficacy may be dependent on the specific cancer type and DNA-damaging agent used.

Future Directions

There are a number of future directions for research on N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide. One area of interest is the development of combination therapies that include N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide and other DNA-damaging agents. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide. Additionally, there is ongoing research into the development of more potent and selective PARP inhibitors that may have improved efficacy and fewer side effects than N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide.

Synthesis Methods

N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide can be synthesized using a multi-step process that involves the reaction of 4-methyl-3-nitrobenzoic acid with acetic anhydride to form 4-methyl-3-acetylamino benzoic acid. This intermediate is then reacted with 2-fluorobenzoyl chloride to form the final product, N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide. The synthesis of N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide has been studied extensively for its potential as a cancer treatment. It has been shown to sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy, leading to increased cancer cell death. N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide has been tested in clinical trials for a variety of cancer types, including breast, ovarian, and lung cancer.

properties

Product Name

N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide

Molecular Formula

C16H15FN2O2

Molecular Weight

286.3 g/mol

IUPAC Name

N-(3-acetamido-4-methylphenyl)-2-fluorobenzamide

InChI

InChI=1S/C16H15FN2O2/c1-10-7-8-12(9-15(10)18-11(2)20)19-16(21)13-5-3-4-6-14(13)17/h3-9H,1-2H3,(H,18,20)(H,19,21)

InChI Key

SHYNARQEAGJWMM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2F)NC(=O)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2F)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.